7Z,10Z-hexadecadienoic acid

Catalog No.
S646555
CAS No.
28290-73-5
M.F
C16H28O2
M. Wt
252.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7Z,10Z-hexadecadienoic acid

CAS Number

28290-73-5

Product Name

7Z,10Z-hexadecadienoic acid

IUPAC Name

(7Z,10Z)-hexadeca-7,10-dienoic acid

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9-

InChI Key

WPJGPAAPSBVXNU-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCC(=O)O

Background:

7Z,10Z-hexadecadienoic acid, also known as (7Z,10Z)-hexadeca-7,10-dienoic acid, is a conjugated dienoic fatty acid metabolite of conjugated linoleic acid (CLA) []. CLAs are a group of naturally occurring isomers of linoleic acid, an essential fatty acid found in many foods [].

Potential health benefits:

Research suggests that CLAs, and potentially 7Z,10Z-hexadecadienoic acid as a metabolite, may offer various health benefits, although the evidence is still developing and not conclusive. Some potential areas of research include:

  • Atherosclerosis: Studies have investigated the potential role of CLAs in reducing the risk of atherosclerosis, a condition characterized by the buildup of plaque in arteries []. However, the specific role of 7Z,10Z-hexadecadienoic acid in this context needs further investigation.
  • Carcinogenesis: Some studies suggest that CLAs may have anti-carcinogenic properties []. However, the specific contribution of 7Z,10Z-hexadecadienoic acid to these potential effects remains unclear and requires further research.
  • Obesity: Studies have explored the potential role of CLAs in managing obesity and body weight []. However, the specific role of 7Z,10Z-hexadecadienoic acid in this context is not well-understood and further research is needed.

7Z,10Z-hexadecadienoic acid, also known as (7Z,10Z)-7,10-hexadecadienoic acid, is a polyunsaturated fatty acid characterized by two double bonds located at the 7th and 10th carbon positions of its carbon chain. It belongs to a class of compounds known as conjugated fatty acids, specifically derived from linoleic acid. The molecular formula for this compound is C16H28O2C_{16}H_{28}O_2 and it has a molecular weight of approximately 256.4 g/mol . Its structure allows it to participate in various biological and

  • Anti-inflammatory effects: Studies suggest CLA may reduce inflammation, and 7Z,10Z-hexadecadienoic acid might play a role in this process.
  • Anticancer effects: Some studies suggest CLA may have anti-cancer properties, and 7Z,10Z-hexadecadienoic acid might be involved in these effects, although more research is needed.
  • Body composition: CLA may influence body composition by affecting fat metabolism, and 7Z,10Z-hexadecadienoic acid could contribute to this effect, but further investigation is required.

Please note:

  • The information on the mechanism of action and safety is based on potential roles within the context of CLA metabolism and requires further research specific to 7Z,10Z-hexadecadienoic acid.
Typical of unsaturated fatty acids:

  • Hydrogenation: The double bonds can be hydrogenated to form saturated fatty acids.
  • Oxidation: It can be oxidized by lipoxygenases, leading to various oxidized products that may have biological significance.
  • Esterification: This compound can react with alcohols to form esters, which are important in the synthesis of biodiesel and other bioactive compounds.

The reactivity of the double bonds plays a crucial role in its participation in metabolic pathways and the formation of bioactive lipids.

Research indicates that 7Z,10Z-hexadecadienoic acid exhibits various biological activities. It is recognized for its potential anti-inflammatory properties and its role in modulating lipid metabolism. As a metabolite of conjugated linoleic acid, it may influence cellular signaling pathways and gene expression related to fat metabolism and inflammation . Additionally, it has been shown to interact with enzymes such as lipoxygenases, which are involved in the inflammatory response.

The synthesis of 7Z,10Z-hexadecadienoic acid can be achieved through several methods:

  • Biosynthesis: It is naturally synthesized from linoleic acid via enzymatic processes involving chain-shortening and functional group transformations in organisms like Chilecomadia valdiviana, where it serves as a component of sex pheromones .
  • Chemical Synthesis: Laboratory synthesis can be performed through:
    • Conjugation reactions involving appropriate precursors.
    • Fatty acid elongation methods that utilize existing fatty acids as starting materials .
  • Isomerization Techniques: Methods that convert other fatty acids into their conjugated forms may also yield 7Z,10Z-hexadecadienoic acid.

7Z,10Z-hexadecadienoic acid has several notable applications:

  • Nutraceuticals: Due to its health benefits, it is studied for incorporation into dietary supplements aimed at reducing inflammation and improving metabolic health.
  • Cosmetics: Its properties make it suitable for use in skin care products where anti-inflammatory effects are desired.
  • Pheromone Research: As a component of insect pheromones, it has applications in pest control strategies that utilize pheromone traps .

Studies on the interactions of 7Z,10Z-hexadecadienoic acid reveal its involvement with various biological systems:

  • Enzyme Interactions: It has been shown to interact with lipoxygenases and cyclooxygenases, influencing the production of eicosanoids which are critical in inflammatory responses.
  • Cellular Signaling: Research indicates that this compound can modulate signaling pathways associated with cell growth and apoptosis.

These interactions highlight its potential therapeutic roles in managing inflammatory diseases and metabolic disorders.

Several compounds share structural similarities with 7Z,10Z-hexadecadienoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
Linoleic AcidC18H32O2; contains two double bonds at positions 9 & 12Precursor to many conjugated fatty acids
Conjugated Linoleic AcidMixture of positional isomers derived from linoleicAssociated with weight loss and anti-cancer effects
5Z,8Z-Tetradecadienoic AcidC14H24O2; two double bonds at positions 5 & 8Shorter carbon chain than hexadecadienoic acid
9Z-Octadecenoic AcidC18H34O2; single double bond at position 9Commonly known as oleic acid; widely used in cooking

While all these compounds are unsaturated fatty acids, the unique positioning of double bonds in 7Z,10Z-hexadecadienoic acid contributes to its distinct biological activities and applications compared to others. Its specific structure allows for unique interactions within biological systems that are not observed in other similar compounds.

Physical Description

Solid

XLogP3

5.5

Wikipedia

(7Z,10Z)-hexadecadienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

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